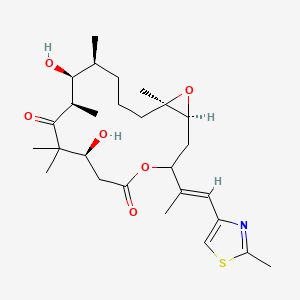
Epothilone B (synthetic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epothilone B is a synthetic analog of a natural compound originally isolated from the myxobacterium Sorangium cellulosum. It is a member of the epothilone family, which are 16-membered macrolide compounds known for their potent anticancer properties. Epothilone B has shown significant promise in cancer treatment due to its ability to stabilize microtubules, similar to the mechanism of action of paclitaxel, but with better efficacy and milder adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epothilone B involves complex organic reactions, including stereospecific methylation, double asymmetric reactions, and ring closure via olefin metathesis . The process starts with the formation of a 2-methyl-4-carboxythiazole starter unit, followed by a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules .
Industrial Production Methods: Industrial production of Epothilone B typically involves fermentation processes using genetically engineered microorganisms. For instance, Aspergillus niger has been recognized for its high yield of Epothilone B when grown under optimized conditions . The fermentation process is followed by isolation and purification steps, which may include adsorption onto a resin and subsequent purification .
Chemical Reactions Analysis
Types of Reactions: Epothilone B undergoes various chemical reactions, including oxidation, reduction, and substitution. The terminal step in its biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK, which catalyzes the epoxidation of the C12–C13 double bond .
Common Reagents and Conditions: Common reagents used in the synthesis of Epothilone B include enoyl reductase, acyltransferase, and acyl carrier proteins. The reactions are typically carried out under controlled conditions to ensure the correct stereochemistry and yield .
Major Products Formed: The major product formed from these reactions is Epothilone B itself, which can be further modified to create various derivatives with potentially enhanced biological activity .
Scientific Research Applications
Epothilone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its anticancer properties, as it has shown significant activity against various types of tumors, including breast, lung, and colon cancers . Additionally, Epothilone B is used in research focused on understanding microtubule dynamics and the development of new therapeutic agents .
Mechanism of Action
The principal mechanism of action of Epothilone B is the inhibition of microtubule function. It binds to the αβ-tubulin heterodimer subunit, stabilizing microtubules and preventing their disassembly . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis . Epothilone B has a similar mechanism of action to paclitaxel but is more effective in some cases due to its better water solubility and lower susceptibility to resistance mechanisms .
Comparison with Similar Compounds
Epothilone B is often compared to other microtubule-stabilizing agents such as paclitaxel and its derivatives. While paclitaxel is widely used in cancer treatment, Epothilone B has shown superior efficacy in some cases, particularly against drug-resistant tumors . Other similar compounds include Epothilone A, Ixabepilone, and Sagopilone, each with unique properties and varying degrees of effectiveness .
List of Similar Compounds:- Epothilone A
- Ixabepilone
- Sagopilone
- Epothilone D (Utidelone)
- Fludelone
Epothilone B stands out due to its potent anticancer activity, better water solubility, and lower adverse effects compared to other similar compounds .
Properties
Molecular Formula |
C27H41NO6S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20?,21-,22-,24-,27+/m0/s1 |
InChI Key |
QXRSDHAAWVKZLJ-HPZHUWBASA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
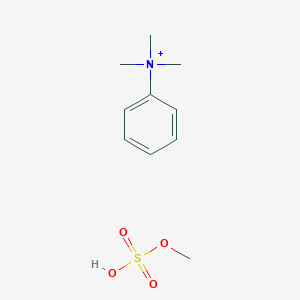



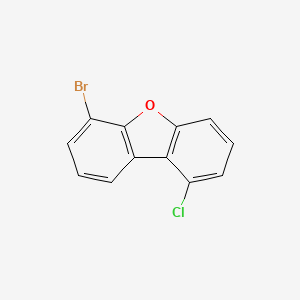
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
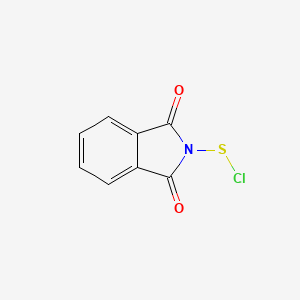
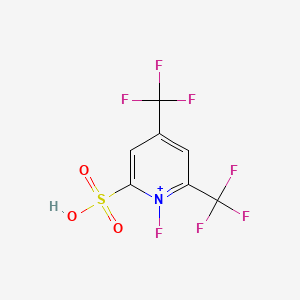
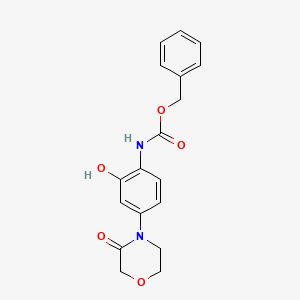
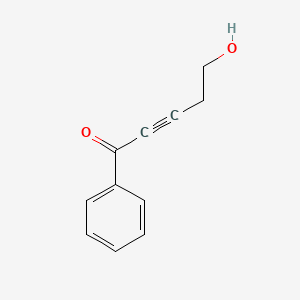
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
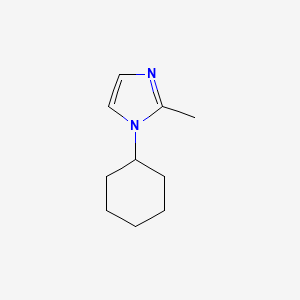
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
